Methyl 2-(2-chloroacetamido)propanoate
Description
Methyl 2-(2-chloroacetamido)propanoate is a chiral ester derivative characterized by a chloroacetamido group attached to the α-carbon of a propanoate backbone. It serves as a critical intermediate in organic synthesis, particularly for constructing enantiomerically pure compounds such as 2,5-diketopiperazines (DKPs) and amino acid derivatives .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMQNKURMACSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558123 | |
| Record name | Methyl N-(chloroacetyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153842-00-3 | |
| Record name | Methyl N-(chloroacetyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis from Amino Acids
The most common approach involves esterification of amino acids followed by chloroacetylation. For example, L-alanine is esterified using methanol and trimethylchlorosilane (TMSCl) under mild conditions (room temperature, 24 h), yielding methyl alanate hydrochloride in 87–95% efficiency. Subsequent acylation with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) and catalytic 4-dimethylaminopyridine (DMAP) produces the target compound in 70–78% yield.
Key conditions :
-
Esterification : TMSCl/MeOH (1:2 molar ratio), RT, 24 h.
-
Acylation : Chloroacetyl chloride (1.1 eq.), Et₃N (1.5 eq.), DMAP (0.1 eq.), DCM, 0°C → RT, 12 h.
Direct Acylation of Amino Acid Methyl Esters
One-Pot Chloroacetylation
Methyl esters of amino acids (e.g., methionine, tryptophan) react directly with chloroacetyl chloride in acetonitrile or DCM. For instance, methyl methionate treated with chloroacetyl chloride and potassium carbonate (K₂CO₃) at 0°C achieves 78% yield after 8 h. This method avoids isolation of intermediates but requires rigorous moisture control.
Optimized parameters :
-
Solvent: Anhydrous DCM or acetonitrile.
-
Base: K₂CO₃ (2.0 eq.) or Et₃N (1.5 eq.).
-
Temperature: 0°C → RT.
Catalytic Asymmetric Synthesis
Chiral Hydrogen Peroxide-Mediated Catalysis
Patent CN102381969A discloses a stereoselective method using (S)-hydrogen peroxide as a catalyst. α-Chloropropionic acid and methanol react at 100–120°C for 8–10 h under chiral H₂O₂ (5–10 wt%), yielding (S)-methyl 2-chloropropionate with 95.6% enantiomeric excess (ee). The catalyst is recycled via fractional crystallization, reducing costs for industrial-scale production.
Advantages :
Green Chemistry Approaches
Phosphate Buffer-Mediated Acylation
A solvent-free method employs phosphate buffer (pH 7.0) to facilitate the reaction between methyl alanate and chloroacetyl chloride at 25°C. This approach achieves 82% yield in 20 min, with minimal byproducts. The aqueous phase is separable, simplifying purification.
Comparative performance :
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent advancements utilize microreactors for high-throughput synthesis. For example, a tubular reactor (50°C, 5 min residence time) achieves 89% yield by combining methyl alanate and chloroacetyl chloride in EtOAc with DMAP. This method reduces side reactions (e.g., hydrolysis) and enables kilogram-scale production.
Critical parameters :
-
Flow rate: 10 mL/min.
-
Temperature gradient: 25°C → 50°C.
-
Purity: >99% (HPLC).
Purification and Characterization
Recrystallization Protocols
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity. Key spectral data :
-
¹H NMR (CDCl₃): δ 1.45 (d, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.25 (q, 1H, CH), 4.92 (s, 2H, ClCH₂).
-
HPLC : Retention time = 6.2 min (C18 column, 70:30 H₂O/MeCN).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-chloroacetamido)propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed:
Nucleophilic substitution: Products include substituted amides, thioesters, or esters.
Hydrolysis: Products are carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-(2-chloroacetamido)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloroacetamido)propanoate involves its reactivity with nucleophiles due to the presence of the chloroacetamido group. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and compounds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The chloroacetamido-propanoate scaffold is versatile, with modifications influencing reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Comparison
Key Observations:
Chirality : The (R)- and (S)-enantiomers (e.g., QM-3562 and QM-3563) exhibit identical physical properties but differ in optical activity, critical for asymmetric synthesis .
Substituent Effects: β-Substituents: Adding a phenyl group (C₁₂H₁₄ClNO₃) increases molecular weight by ~88 Da and alters hydrophobicity, impacting bioavailability . Chloropropanamide vs.
Synthetic Utility: The parent compound’s high yield (95%) under enantioselective conditions makes it preferable for DKP synthesis . Derivatives like methyl 2-acetylamino-3-chloropropionate prioritize β-chloro substitution, favoring nucleophilic substitution reactions .
Spectral and Reactivity Differences
- IR Spectroscopy: The parent compound’s amide C=O stretch (1644 cm⁻¹) shifts in analogs with electron-withdrawing groups (e.g., phenyl in C₁₂H₁₄ClNO₃) due to resonance effects .
- Reactivity: Chloroacetamido derivatives undergo nucleophilic displacement (e.g., with NaN₃ to form azido analogs) more readily than chloropropanamide analogs due to reduced steric hindrance . Phenyl-substituted analogs exhibit enhanced stability in acidic conditions, as noted in pharmaceutical intermediate studies .
Biological Activity
Methyl 2-(2-chloroacetamido)propanoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. With the molecular formula C₅H₈ClN₁O₂, it features a chloroacetamido group that enhances its potential as a pharmaceutical agent. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The indole moiety allows it to mimic tryptophan, facilitating binding to tryptophan-binding proteins. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This mechanism is essential for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in antibiotic development.
- Antitumor Activity : Preliminary studies indicate that it may inhibit specific cancer cell lines, acting as a potential anticancer agent.
- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme interactions, particularly those involved in metabolic pathways.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Study 1: Antitumor Efficacy
In a study published in ResearchGate, this compound was tested against HCT-116 colorectal cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value of approximately 11 μM, indicating its potential as a lead compound for further drug development aimed at cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the compound's antimicrobial properties against various pathogens. Results demonstrated effective inhibition of bacterial strains, highlighting its applicability in developing new antibiotics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxy ester | Anticancer activity |
| Methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate | Acetoxy derivative | Inhibitory effects on HDAC enzymes |
| Methyl (S)-2-(2-chloroacetamido)propanoate | Enantiomer | Different biological properties |
The presence of the chloroacetamido group in this compound imparts distinct reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the key steps for synthesizing Methyl 2-(2-chloroacetamido)propanoate, and how is yield optimized?
The synthesis typically involves coupling 2-chloroacetamide with methyl propanoate derivatives under controlled conditions. In one protocol, a 95% yield was achieved via a nucleophilic acyl substitution reaction, using a polar aprotic solvent (e.g., DMF) and a base to deprotonate the amine intermediate. Critical parameters include temperature control (0–5°C during coupling) and stoichiometric excess of the chloroacetylating agent to minimize side reactions . Post-synthesis purification via column chromatography (using n-hexane/ethyl acetate gradients) and recrystallization ensures high purity (>97% GC).
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- ATR-IR : Key peaks include the amide N-H stretch (~3324 cm⁻¹), ester C=O (~1727 cm⁻¹), and amide C=O (~1644 cm⁻¹) .
- LC-MS : Used to confirm molecular ion peaks and purity (e.g., 100% purity at 254 nm) .
- TLC : Rf value of 0.5 in n-hexane/ethyl acetate (3:1) helps monitor reaction progress .
Cross-validation with ¹H/¹³C NMR is recommended to resolve ambiguities in functional group assignments.
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties.
- Label containers clearly and avoid inhalation/contact with skin.
- Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed exposure limits .
- Emergency showers/eye wash stations must be accessible, and contaminated clothing should be professionally decontaminated .
Advanced Research Questions
Q. How can conflicting purity data (e.g., GC vs. LC-MS) be resolved during quality control?
Discrepancies often arise from residual solvents (GC) or UV-inactive impurities (LC-MS). A tiered approach is recommended:
GC-MS : Identify low-boiling-point contaminants.
HPLC with UV/ELSD detection : Detect non-chromophoric impurities.
Elemental analysis : Verify stoichiometric ratios of C, H, N.
For example, a reported 100% LC-MS purity might still require GC validation if solvent residues are suspected .
Q. What mechanistic insights explain byproduct formation during synthesis?
Common byproducts include:
- Hydrolysis products : Ester-to-acid conversion under acidic/humid conditions.
- Dimerization : Occurs via nucleophilic attack of the amide nitrogen on another chloroacetamide group.
To suppress these, maintain anhydrous conditions and use scavengers (e.g., molecular sieves). Kinetic studies (e.g., in situ FTIR monitoring) can pinpoint optimal reaction times .
Q. How does the chloroacetamido group influence reactivity in downstream applications?
The chloroacetamido moiety is electrophilic, enabling:
- Nucleophilic substitutions : Reaction with thiols or amines to form thioethers or secondary amides.
- Cross-coupling reactions : Pd-catalyzed couplings (e.g., Suzuki) for bioconjugation.
For instance, this group has been used to synthesize benzodiazole derivatives with potential bioactivity .
Q. What strategies mitigate low enantiomeric excess (ee) in chiral syntheses?
- Chiral auxiliaries : Use (S)-configured starting materials to bias stereochemistry.
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru).
- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers.
In one study, (S)-enantiomers were isolated with >99% ee using chiral HPLC .
Q. How can computational tools aid in predicting biological activity?
- Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs).
- QSAR models : Correlate structural features (e.g., Cl substitution, logP) with activity.
- Retrosynthesis AI : Plan synthetic routes for derivatives (e.g., PubChem’s template-based tools) .
For example, analogs with fluorophenyl groups showed enhanced binding in kinase inhibition assays .
Key Recommendations for Researchers
- Cross-validate analytical data using orthogonal methods (e.g., NMR + LC-MS) to resolve contradictions.
- Explore bioactivity : Prioritize derivatives with heterocyclic moieties (e.g., thiophene, pyridine) for pharmacological screens .
- Adopt green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible alternatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
